(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Crystal Structure and Synthesis
Synthesis and Structural Analysis : Research on compounds closely related to the query often involves the synthesis and crystallographic analysis to understand molecular conformations and potential interactions. For instance, studies on chalcone derivatives and their synthesis through Claisen-Schmidt condensation reactions offer insights into the molecular structure, showcasing how dihedral angles and intra-molecular interactions contribute to the stability and reactivity of such compounds (Salian et al., 2018).
Molecular Configuration and Properties : Investigations into compounds like "(Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one" reveal the importance of molecular configuration (e.g., Z conformation) on the properties of the compounds. Such studies often include detailed analyses of molecular geometry, highlighting the role of dihedral angles between aromatic rings in determining the compound's physical and chemical characteristics (Chai & Liu, 2011).
Potential Applications
Antimicrobial Activity : Some derivatives of structurally related compounds have been explored for their antimicrobial properties. For example, novel compounds containing arylprop-2-en-1-one structures have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting the potential for these compounds to be developed into new antimicrobial agents (Liaras et al., 2011).
Herbicidal and Pesticidal Activities : Research has also extended into the agricultural domain, where derivatives of chloro- and fluoro-substituted phenyl compounds have been synthesized and tested for their efficacy as herbicides and pesticides. This underscores the diverse applicability of these compounds, ranging from pharmaceuticals to agricultural chemicals (Hwang et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUCVNHFRSOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(CCl)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708074 |
Source
|
Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133001-05-5 |
Source
|
Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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